4-(Difluoromethylidene)piperidine
Overview
Description
4-(Difluoromethylidene)piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a difluoromethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethylidene)piperidine typically involves the introduction of a difluoromethylidene group to a piperidine ring. One common method includes the reaction of piperidine with difluorocarbene precursors under controlled conditions. The reaction is often catalyzed by transition metals or other catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethylidene)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The difluoromethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylidene oxides, while reduction can produce difluoromethylidene-hydrogenated derivatives .
Scientific Research Applications
4-(Difluoromethylidene)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems and interactions due to its unique structural properties.
Industry: The compound is utilized in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 4-(Difluoromethylidene)piperidine involves its interaction with specific molecular targets. The difluoromethylidene group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and processes, making the compound valuable in medicinal chemistry .
Comparison with Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom, commonly used in pharmaceuticals.
Difluoromethylpyridine: A pyridine ring substituted with a difluoromethyl group, used in agrochemicals and pharmaceuticals.
Fluorinated Piperidines: Compounds with fluorine atoms attached to the piperidine ring, known for their enhanced stability and reactivity
Uniqueness: 4-(Difluoromethylidene)piperidine stands out due to the presence of the difluoromethylidene group, which imparts unique electronic and steric properties. These properties can enhance the compound’s reactivity and specificity in various applications, making it a valuable tool in scientific research and industrial processes .
Properties
IUPAC Name |
4-(difluoromethylidene)piperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N/c7-6(8)5-1-3-9-4-2-5/h9H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIJOUFQYFUXAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634252 | |
Record name | 4-(Difluoromethylidene)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
561307-32-2 | |
Record name | 4-(Difluoromethylidene)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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